Dinaphtho[2,3-b;2',3-d]thiophene

thienoacene π-conjugation length organic semiconductor core

Dinaphtho[2,3-b;2′,3′-d]thiophene (DNT, CAS 242-53-5) is a polycyclic aromatic sulfur heterocycle comprising six fused rings—two naphthalene units bridged by a central thiophene—with molecular formula C₂₀H₁₂S and molecular weight 284.37 g·mol⁻¹. This π-extended thienoacene core is classified as a p-type organic semiconductor building block and is recognized alongside benzothieno[3,2-b]benzothiophene (BTBT) as a foundational scaffold for high-performance organic field-effect transistor (OFET) materials.

Molecular Formula C20H12S
Molecular Weight 284.4 g/mol
CAS No. 242-53-5
Cat. No. B3050191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinaphtho[2,3-b;2',3-d]thiophene
CAS242-53-5
Molecular FormulaC20H12S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4S3
InChIInChI=1S/C20H12S/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H
InChIKeyYWKFLXFRCZYQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinaphtho[2,3-b;2′,3′-d]thiophene (CAS 242-53-5): Six-Ring Thienoacene Core for Organic Semiconductor R&D and Derivative Synthesis


Dinaphtho[2,3-b;2′,3′-d]thiophene (DNT, CAS 242-53-5) is a polycyclic aromatic sulfur heterocycle comprising six fused rings—two naphthalene units bridged by a central thiophene—with molecular formula C₂₀H₁₂S and molecular weight 284.37 g·mol⁻¹ . This π-extended thienoacene core is classified as a p-type organic semiconductor building block and is recognized alongside [1]benzothieno[3,2-b][1]benzothiophene (BTBT) as a foundational scaffold for high-performance organic field-effect transistor (OFET) materials [1]. The compound exhibits a high experimental melting point of 254 °C, a predicted boiling point of 523.2 °C, and extremely low water solubility (estimated 0.0025 mg·L⁻¹ at 25 °C) [2].

Why Dinaphtho[2,3-b;2′,3′-d]thiophene Cannot Be Replaced by Generic Thienoacene Analogs in Semiconductor R&D


Despite sharing the thienoacene classification with BTBT (four-ring), DNTT (seven-ring), and pentacene (five-ring hydrocarbon), the six-ring DNT core occupies a structurally and electronically distinct position that precludes simple interchangeability [1]. The linear, fully planar [2,3-b;2′,3′-d] ring-fusion topology yields a unique combination of π-conjugation length, HOMO energy level, and solid-state packing motif that differs fundamentally from the twisted DNT-U isomer (HOMO −5.77 eV, mobility 0.15 cm²·V⁻¹·s⁻¹) and the W-shaped DNT-W isomer (mobility up to 1.6 cm²·V⁻¹·s⁻¹) [2]. Furthermore, the six-ring architecture provides a distinct derivatization platform—alkylation, chalcogen substitution, and BN-doping all produce markedly different electronic outcomes than analogous modifications on four-ring or seven-ring cores, as evidenced by the divergent mobility and threshold voltage behavior of C6-DNT-V versus C10-DNTT [3].

Quantitative Differential Evidence for Dinaphtho[2,3-b;2′,3′-d]thiophene (CAS 242-53-5) Relative to Comparator Compounds


Six-Ring π-Core Architecture: Intermediate Conjugation Length Between BTBT (4-Ring) and DNTT (7-Ring)

The target compound possesses a six-fused-ring thienoacene core (C₂₀H₁₂S), positioning it structurally between the four-ring BTBT (C₁₂H₈S₂) and the seven-ring DNTT (C₂₂H₁₂S₂) in the thienoacene homologous series [1]. This intermediate π-extension directly governs frontier orbital energies: the calculated HOMO–LUMO gap and ionization potential of the six-ring DNT core are systematically shifted relative to both smaller and larger congeners . The ring count dictates the balance between charge-carrier mobility (which generally increases with extended conjugation) and solubility/processability (which decreases with larger, more rigid cores), making the six-ring framework a critical optimization point for researchers designing solution-processable or vacuum-deposited OFET materials [1].

thienoacene π-conjugation length organic semiconductor core

Isomeric Differentiation: Planar [2,3-b;2′,3′-d] Topology Versus Twisted [2,1-b;1′,2′-d] Isomer (DNT-U)

The linear [2,3-b;2′,3′-d] ring-fusion of the target compound enforces a fully planar molecular geometry, in contrast to the twisted [2,1-b;1′,2′-d] isomer (DNT-U), which adopts a non-planar helical conformation with a HOMO energy level of −5.77 eV [1]. Single-crystal FETs based on DNT-U exhibited a hole mobility of up to 0.15 cm²·V⁻¹·s⁻¹—approximately one order of magnitude higher than its vacuum-deposited thin-film counterparts, but still substantially limited by the one-dimensional transfer integrals arising from its twisted columnar π-stacking motif [1]. The planar DNT scaffold, by contrast, is expected to support two-dimensional charge transport analogous to the W-shaped DNT-W isomer, which achieved a hole mobility of up to 1.6 cm²·V⁻¹·s⁻¹ with an I_on/I_off ratio of 10⁴–10⁵ in single-crystal OFETs [2].

molecular planarity crystal packing charge transport anisotropy

Charge Injection Barrier Reduction: MoO₃ Interlayer Lowers Schottky Barrier Height to 33–57 meV

In thin-film transistors fabricated with the parent dinaphtho[2,3-b:2′,3′-d]thiophene active layer and MoO₃/Au electrodes, temperature-dependent current–voltage measurements fitted to the Schottky thermionic emission model yielded barrier heights of 33–57 meV under forward bias and 49–73 meV under reverse bias [1]. The insertion of the MoO₃ interlayer significantly improved device performance compared to bare Au contacts by reducing the contact resistance at the metal–semiconductor interface [1]. For the hexyl-substituted derivative C6-DNT-V, the correlation coefficient between the dielectric surface contact angle and threshold voltage was 0.88, compared to 0.83 for pentacene-based OTFTs fabricated under identical conditions, indicating that DNT-based devices exhibit a stronger and more predictable dependence of electrical characteristics on the interfacial layer [2].

Schottky barrier charge injection MoO₃ electrode interlayer

Thermal Stability Benchmark: Experimental Melting Point of 254 °C Exceeds Many Soluble Organic Semiconductor Precursors

The target compound exhibits an experimentally determined melting point of 254 °C [1], substantially higher than the sublimation-grade DNTT melting range (~240–250 °C) and far exceeding the melting points of alkylated derivatives such as C10-DNTT (<150 °C) . This elevated melting point, combined with a predicted boiling point of 523.2 °C and an enthalpy of vaporization of 76.7 kJ·mol⁻¹ , confirms suitability for vacuum thermal evaporation processing—the dominant industrial deposition method for small-molecule OFETs—without thermal decomposition during sublimation purification.

thermal stability melting point vacuum deposition suitability

Derivatization Platform: The Six-Ring DNT Core Enables Divergent Material Properties via Alkylation and Heteroatom Doping

The parent DNT core serves as the synthetic entry point for a diverse family of high-performance organic semiconductors. Hexyl-substituted C6-DNT-V enables solution-processed OTFTs with tunable threshold voltage through interfacial engineering (R = 0.88 for contact angle vs. V_th) [1]. Further π-extension to the DNADT framework (C6-DNADT) yields p-channel FETs with field-effect mobilities up to 2.6 × 10⁻² cm²·V⁻¹·s⁻¹ [2]. BN-doping of the DNT core produces BN-DNT derivatives with hole mobilities of 1.539 × 10⁻³ cm²·V⁻¹·s⁻¹ and photophysical properties tunable by B/N placement [3]. The electrochemical dehydrogenative C–S bond-forming methodology enables direct synthesis of the DNT scaffold without transition-metal catalysts, providing an atom-economical route distinct from the cross-coupling strategies used for BTBT and DNTT [4].

building block derivatization structure-property tuning

Procurement-Relevant Application Scenarios for Dinaphtho[2,3-b;2′,3′-d]thiophene (CAS 242-53-5)


Synthesis of Solution-Processable Alkylated DNT Derivatives (e.g., C6-DNT-V) for Printed OFETs

Researchers developing solution-processed organic transistors can use the parent DNT as a starting material for alkylation at the 5,13-positions, yielding C6-DNT-V and related soluble derivatives. These derivatives exhibit a strong correlation (R = 0.88) between the dielectric surface contact angle and threshold voltage, enabling predictable V_th tuning through interfacial layer selection [1]. This is directly evidenced by the eight-interlayer comparative study on C6-DNT-V OTFTs, where polyimide, Cytop, OTS, HMDS, Ta₂O₅, and Si₃N₄ interfacial layers each produced distinct and reproducible threshold voltage shifts [1].

Core Building Block for Extended Thienoacenes (DNADT) Targeting Moderate-Mobility p-Channel OFETs

The six-ring DNT core can be further π-extended via annulation with additional thiophene and naphthalene units to produce the DNADT framework. C6-DNADT thin-film OFETs exhibit p-channel FET properties with field-effect mobilities up to 2.6 × 10⁻² cm²·V⁻¹·s⁻¹—a mobility range that is well-suited for low-speed logic circuits, sensor interfaces, and active-matrix backplanes where ultra-high mobility is not required but synthetic accessibility and processability are prioritized [2].

BN-Doped DNT Derivatives for Photoluminescent Organic Semiconductor Applications

The rigid, planar DNT scaffold serves as the structural foundation for BN-doped dinaphthothiophenes (BN-DNTs), synthesized in short steps from commercially available materials. These derivatives exhibit distinct photophysical properties including tunable UV–vis absorption and emission maxima, with the hole mobility of BN-DNT 1a measured at 1.539 × 10⁻³ cm²·V⁻¹·s⁻¹ [3]. The B and N substitution pattern provides a unique design handle—not available on BTBT or DNTT scaffolds—to independently tune aromaticity, frontier orbital energies, and solid-state packing for optoelectronic applications [3].

Vacuum-Deposited Thin-Film Transistors with MoO₃/Au Electrodes for Low-Barrier Charge Injection

The parent DNT is suitable for thermal evaporation processing given its high melting point (254 °C) and thermal stability. When combined with MoO₃/Au bilayer electrodes, DNT thin-film transistors achieve Schottky barrier heights as low as 33–57 meV under forward bias, substantially reducing contact resistance and enabling efficient hole injection at low operating voltages [4]. This electrode configuration is directly validated by temperature-dependent I–V measurements in the range where thermionic emission dominates charge injection [4].

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